ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate
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Overview
Description
Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with additional hydrogen atoms .
Scientific Research Applications
Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: This compound shares a similar pyrazine ring but differs in its overall structure and properties.
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit various biological activities, but they have different structural features and applications.
The uniqueness of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate lies in its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-23-13(22)9-20-8-10(3-4-12(20)21)15-18-14(19-24-15)11-7-16-5-6-17-11/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBRLQDVZAXGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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